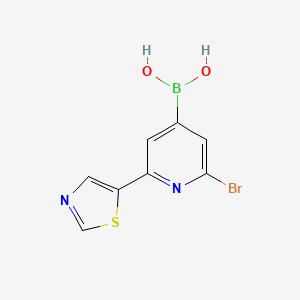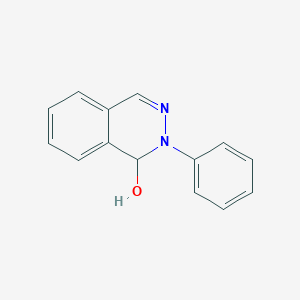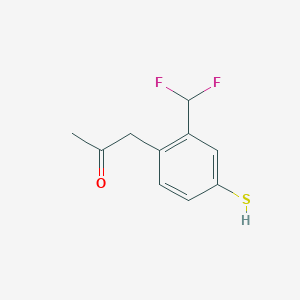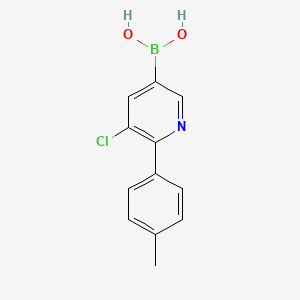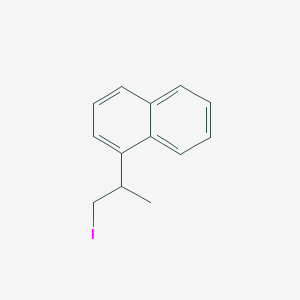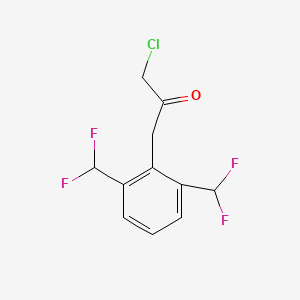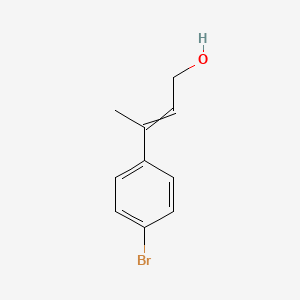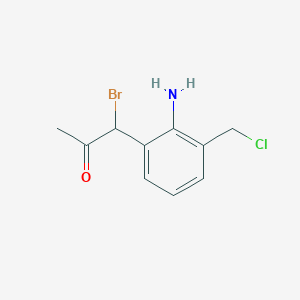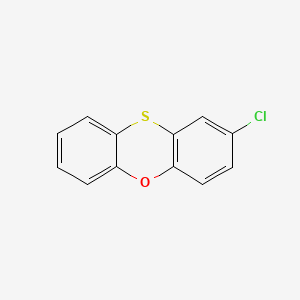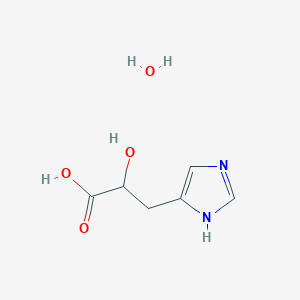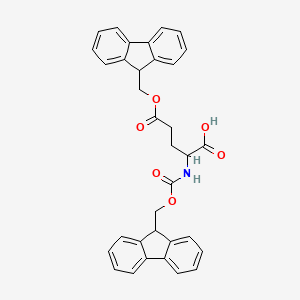
Diethyl 4-imino-4H-quinolizine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-imino-4H-quinolizine-1,3-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the quinolizine family, which is characterized by a bicyclic structure containing nitrogen atoms. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-imino-4H-quinolizine-1,3-dicarboxylate typically involves the condensation of diethyl 2-methylquinoline-3,4-dicarboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product quality and yield.
化学反应分析
Types of Reactions: Diethyl 4-imino-4H-quinolizine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can convert the imino group to an amine group, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where the ester groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
科学研究应用
Diethyl 4-imino-4H-quinolizine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Diethyl 4-imino-4H-quinolizine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The imino group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Diethyl 2-styrylquinoline-3,4-dicarboxylate: Known for its antitumor activity.
Diethyl 4-aryl-1,4-dihydropyridine-3,5-dicarboxylate: Exhibits anticancer and antihypertensive properties.
Diethyl 3,5-dicarboxylate-1,4-dihydropyridine: Used in the synthesis of calcium channel blockers.
Uniqueness: Diethyl 4-imino-4H-quinolizine-1,3-dicarboxylate is unique due to its imino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other quinolizine and dihydropyridine derivatives, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
101113-14-8 |
|---|---|
分子式 |
C15H16N2O4 |
分子量 |
288.30 g/mol |
IUPAC 名称 |
diethyl 4-iminoquinolizine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-14(18)10-9-11(15(19)21-4-2)13(16)17-8-6-5-7-12(10)17/h5-9,16H,3-4H2,1-2H3 |
InChI 键 |
YQEGSFXRVIJRPO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C2C=CC=CN2C1=N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)
![2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile](/img/structure/B14070978.png)
